An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol
Foreword: Navigating the Data Scarcity for a Niche Compound
In the landscape of chemical research and drug development, we often encounter compounds of significant interest that lack extensive characterization in publicly available literature. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, a substituted phenol with potential applications stemming from its structural similarity to known biocides and other active pharmaceutical ingredients, is one such molecule. This technical guide is crafted for researchers, scientists, and drug development professionals who require a thorough understanding of its physicochemical properties.
Given the limited direct experimental data for this specific compound, this guide adopts a dual approach. Firstly, it presents the known molecular information and provides expert estimations for key physicochemical parameters based on the well-documented properties of its structural analogs, such as 2,4-dichlorophenol and thymol. This comparative analysis offers a robust starting point for computational modeling and initial experimental design. Secondly, and crucially, this document provides detailed, field-proven experimental protocols for the empirical determination of these properties. By equipping the researcher with both predictive insights and the methodologies for verification, this guide serves as a comprehensive resource to bridge the existing knowledge gap.
Molecular Identity and Structural Elucidation
2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a halogenated aromatic compound. Its fundamental properties are derived from its molecular structure, which dictates its interactions with solvents, biological targets, and analytical instrumentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂O | [gsrs] |
| Molecular Weight | 219.11 g/mol | [gsrs] |
| IUPAC Name | 2,4-dichloro-3-isopropyl-6-methylphenol | [gsrs] |
| CAS Number | 60741-51-7 | [gsrs] |
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. These estimations are derived from the known values of structurally related compounds, namely 2,4-dichlorophenol and thymol, and take into account the electronic and steric contributions of the substituents on the phenol ring.
| Property | Estimated Value | Rationale for Estimation |
| Melting Point (°C) | 60 - 75 | The introduction of chlorine atoms and an isopropyl group to a cresol backbone is expected to result in a solid at room temperature. The melting point is likely higher than that of 2,4-dichlorophenol (45°C)[1][2][3] and thymol (49-51°C)[4][5][6][7] due to increased molecular weight and potential for altered crystal packing. |
| Boiling Point (°C) | 240 - 260 | The boiling point will be higher than that of 2,4-dichlorophenol (210°C)[1][2][3] and thymol (232°C)[4][5][6] due to the increased molecular weight and van der Waals forces. |
| Water Solubility (g/L) | < 0.5 | Chlorinated phenols generally have low water solubility, which decreases with increased chlorination and alkyl substitution.[8][9][10] Thymol has a solubility of 0.9 g/L[4], while 2,4-dichlorophenol has a higher solubility of 4.5 g/L.[1][11] The combined lipophilic nature of the isopropyl group and the chlorine atoms suggests a lower solubility than thymol. |
| pKa | 8.0 - 9.5 | The pKa of phenol is influenced by its substituents. Electron-withdrawing chlorine atoms decrease the pKa (increase acidity), as seen in 2,4-dichlorophenol (pKa ≈ 7.9).[1][12][13] Electron-donating alkyl groups increase the pKa (decrease acidity), as in thymol (pKa ≈ 10.6).[4][14][15][16] The opposing effects of the chloro and alkyl groups on the target molecule likely result in a pKa that is slightly higher than that of 2,4-dichlorophenol but significantly lower than that of thymol. |
| LogP (Octanol-Water Partition Coefficient) | 4.0 - 5.0 | The LogP value is a measure of lipophilicity. The LogP of 2,4-dichlorophenol is approximately 3.06-3.25[17][18] and that of thymol is around 3.3.[5][6][7][19] The presence of two chlorine atoms and an isopropyl group in the target molecule will significantly increase its lipophilicity compared to these analogs. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. These protocols are based on established international guidelines to ensure data integrity and reproducibility.
Determination of Water Solubility (OECD Guideline 105)
The choice of method for determining water solubility depends on the expected solubility range. For a compound like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, with an estimated solubility below 1 g/L, the Flask Method is appropriate.[1][2][5]
Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.
Experimental Workflow:
Caption: Workflow for determining water solubility by the Flask Method.
Detailed Protocol:
-
Preparation: Add an excess amount of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol to a known volume of deionized water in a glass-stoppered flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature water bath (e.g., 25 ± 0.5 °C) and stir for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the solution to stand at the same temperature to allow the undissolved solid to settle. Carefully transfer an aliquot of the supernatant to a centrifuge tube. Centrifuge at a high speed to remove any remaining suspended particles.
-
Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC-UV or GC-MS method.
-
Confirmation of Equilibrium: Repeat the sampling and analysis at different time intervals (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant, confirming that equilibrium has been reached.
Determination of the Partition Coefficient (LogP) (OECD Guideline 123: Slow-Stirring Method)
For compounds with an expected LogP greater than 4, the slow-stirring method is preferred over the shake-flask method to avoid the formation of microemulsions that can lead to inaccurate results.[4][20][21]
Principle: The compound is dissolved in one phase (typically octanol), and this solution is brought into contact with the other immiscible phase (water). The two phases are stirred slowly to allow for partitioning of the compound until equilibrium is reached. The concentrations in both phases are then measured.
Experimental Workflow:
Caption: Workflow for LogP determination using the slow-stirring method.
Detailed Protocol:
-
Preparation of Phases: Prepare water-saturated 1-octanol and 1-octanol-saturated water by stirring equal volumes of the two solvents together for at least 24 hours, followed by separation of the two phases.
-
Test Solution Preparation: Prepare a stock solution of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in water-saturated 1-octanol at a concentration well below its solubility limit.
-
Equilibration: In a thermostatted glass vessel, combine a known volume of the octanol stock solution with a known volume of the octanol-saturated water. The vessel should be sealed to prevent evaporation.
-
Slow Stirring: Stir the mixture slowly to create a flat interface between the two phases, avoiding the formation of an emulsion. The stirring should continue for several days to ensure equilibrium is reached.
-
Sampling and Analysis: At regular intervals (e.g., every 24 hours), stop the stirring, allow the phases to separate completely, and take samples from both the octanol and water layers. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the octanol phase to the equilibrium concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. Equilibrium is confirmed when consecutive measurements of P are in agreement.
Determination of the Acid Dissociation Constant (pKa)
The pKa of a phenolic compound can be determined by various methods, including potentiometric titration and spectrophotometric analysis.
Principle (Potentiometric Titration): The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) and titrated with a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in a suitable solvent mixture (e.g., water-methanol or water-ethanol) to overcome solubility issues.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization). Alternatively, the first derivative of the titration curve can be used to accurately determine the equivalence point, and the pKa is the pH at half of this volume.
Expected Spectral Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, methyl, and hydroxyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
-
Aromatic Proton: A singlet is expected for the single proton on the aromatic ring.
-
Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.
-
Methyl Group: A singlet for the methyl group attached to the aromatic ring.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the chlorine, hydroxyl, and alkyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band around 1200 cm⁻¹.
-
C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.11 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of alkyl groups and cleavage of the aromatic ring.
Proposed Synthesis Route
A plausible synthetic route for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol would involve the isopropylation of 2,4-dichloro-6-methylphenol.
Reaction Scheme:
This Friedel-Crafts alkylation reaction would likely be carried out using an acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction conditions would need to be carefully controlled to favor mono-isopropylation at the position ortho to the hydroxyl group and meta to the methyl group.
Stability and Storage
Chlorinated phenols can be susceptible to degradation, particularly under exposure to light and in the presence of oxidizing agents.[22][23][24][25]
-
Light Sensitivity: Photodegradation can occur, leading to the cleavage of carbon-chlorine bonds and potential formation of more toxic byproducts. Therefore, the compound should be stored in amber vials or protected from light.
-
Oxidative Stability: Phenols can be oxidized, especially at elevated temperatures and in the presence of oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Recommended Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. While direct experimental data for this compound is limited, the provided estimations based on structural analogs offer a valuable starting point for research and development activities. The detailed experimental protocols included herein are designed to empower researchers to empirically determine these critical parameters, thereby contributing to the body of knowledge for this and other niche compounds. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for scientific advancement and regulatory compliance.
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